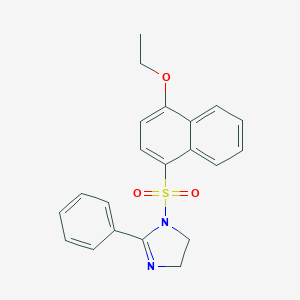
4-methoxy-N-propylnaphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-propylnaphthalene-1-sulfonamide, also known as MPNS, is a sulfonamide compound that has been widely studied for its potential use in scientific research. This compound has been found to have several unique properties that make it a valuable tool in various fields of research, including biochemistry, pharmacology, and neuroscience. In
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
Sulfonamide derivatives are pivotal in organic synthesis, offering diverse applications due to their chemical stability and reactivity. For instance, Hayun et al. (2012) synthesized a compound through the reaction of a quinazolinone derivative with chlorosulfonic acid, followed by amidation, demonstrating sulfonamides' utility in creating complex molecules with potential pharmaceutical applications (Hayun et al., 2012). Similarly, the synthesis of comb-shaped poly(arylene ether sulfone)s for fuel cell applications by Kim et al. (2008) illustrates the role of sulfonamide derivatives in developing new materials with high proton conductivity, showcasing their significance in energy research (Kim et al., 2008).
Biomedical Applications
In the biomedical domain, sulfonamide derivatives are explored for their therapeutic potential. Pişkin et al. (2020) investigated new zinc phthalocyanine derivatives substituted with sulfonamide groups for their photodynamic therapy (PDT) application in cancer treatment, highlighting sulfonamides' role in developing photosensitizers with high singlet oxygen quantum yields (Pişkin et al., 2020). Additionally, sulfonamide derivatives' synthesis and evaluation for anticonvulsant activity against seizure models, as reported by Siddiqui et al. (2010), demonstrate their potential in neuropharmacology (Siddiqui et al., 2010).
Environmental and Materials Science
Sulfonamides play a significant role in environmental science and materials engineering. The work by Hattori et al. (1997) on chelation-assisted nucleophilic aromatic substitution highlights how sulfonamide groups can influence the reactivity of organic molecules, which is crucial for designing environmentally benign chemical processes (Hattori et al., 1997).
Mécanisme D'action
Target of Action
The primary targets of 4-methoxy-N-propylnaphthalene-1-sulfonamide are likely to be similar to those of other sulfonamide drugs, which include enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .
Mode of Action
Sulfonamides, including 4-methoxy-N-propylnaphthalene-1-sulfonamide, are known to inhibit their target enzymes by acting as competitive inhibitors . They mimic the natural substrates of these enzymes, binding to the active sites and preventing the substrates from interacting with the enzymes. This inhibition disrupts the normal biochemical processes mediated by these enzymes .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase by sulfonamides affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can disrupt the reabsorption of bicarbonate ions in the kidneys, leading to increased diuresis . The inhibition of dihydropteroate synthetase interferes with the synthesis of folic acid, a vital cofactor for various enzymatic reactions in the cell .
Pharmacokinetics
These properties influence the bioavailability of the drug, determining the concentration of the drug that reaches the target sites to exert its therapeutic effects .
Result of Action
The result of the action of 4-methoxy-N-propylnaphthalene-1-sulfonamide is the disruption of normal cellular processes due to the inhibition of target enzymes. This can lead to various physiological effects depending on the specific enzymes inhibited. For instance, inhibition of carbonic anhydrase can lead to diuresis, while inhibition of dihydropteroate synthetase can have antibacterial effects by inhibiting bacterial growth .
Action Environment
The action, efficacy, and stability of 4-methoxy-N-propylnaphthalene-1-sulfonamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs or substances that can interact with the drug, and the individual’s health status. For instance, certain medical conditions or genetic factors can affect drug metabolism and excretion, thereby influencing the drug’s efficacy and potential side effects .
Propriétés
IUPAC Name |
4-methoxy-N-propylnaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-3-10-15-19(16,17)14-9-8-13(18-2)11-6-4-5-7-12(11)14/h4-9,15H,3,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZXKEDJUWXBBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-propylnaphthalene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

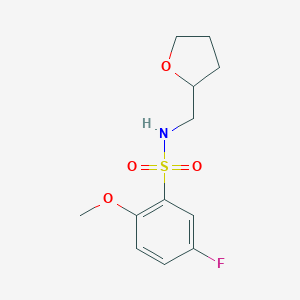

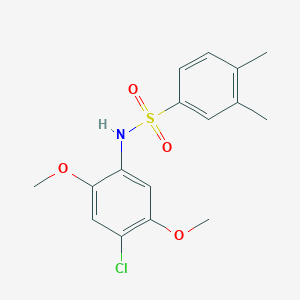
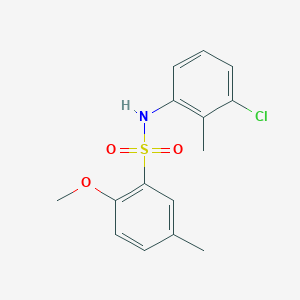

![3-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B497498.png)
![2-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497499.png)
![2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497501.png)

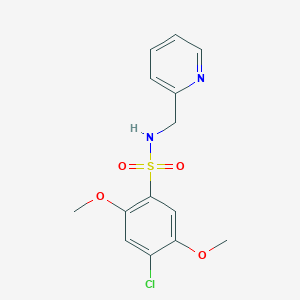
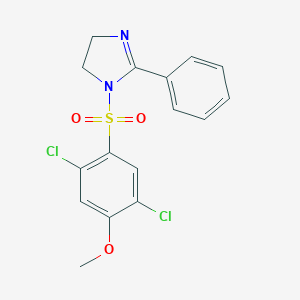
![1-[(4-ethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B497507.png)

